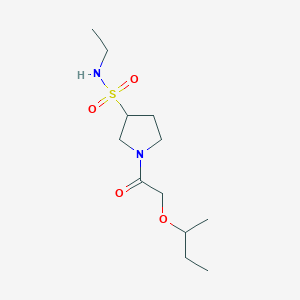![molecular formula C15H19N5O4S B6962707 N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B6962707.png)
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzotriazinyl group, a pyrrolidine ring, and a sulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide typically involves multiple steps:
Formation of the Benzotriazinyl Intermediate: The initial step involves the synthesis of the 4-oxo-1,2,3-benzotriazin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The benzotriazinyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Pyrrolidine Ring Introduction: The acetylated intermediate undergoes a nucleophilic substitution reaction with N-ethylpyrrolidine, forming the desired pyrrolidine ring.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate.
Molecular Pathways: The compound may interfere with cellular pathways involving sulfonamide-sensitive enzymes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-methyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzotriazinyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
N-ethyl-1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-2-16-25(23,24)11-7-8-19(9-11)14(21)10-20-15(22)12-5-3-4-6-13(12)17-18-20/h3-6,11,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDWHMYESOYIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[1-(2-hydroxyethyl)cyclopropyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6962624.png)
![2-[4-(5-Acetylpyridin-2-yl)piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6962633.png)
![N-[1-(2-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6962644.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(2-methylpyridin-3-yl)methanamine](/img/structure/B6962664.png)
![N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide](/img/structure/B6962670.png)
![[2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 2-pyridin-3-ylacetate](/img/structure/B6962676.png)

![N-[8-[2-(dimethylamino)-2-oxoethyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methyloxolane-3-carboxamide](/img/structure/B6962686.png)
![1-Methyl-5-(4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-10-carbonyl)pyrimidine-2,4-dione](/img/structure/B6962693.png)

![4-(furan-2-carbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]piperazine-1-carboxamide](/img/structure/B6962702.png)

![(5-Methylsulfonylfuran-2-yl)-[4-(pyridin-3-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6962726.png)

